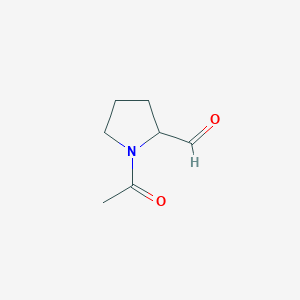

1-Acetylpyrrolidine-2-carbaldehyde

Description

Properties

IUPAC Name |

1-acetylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLIUCLHXIEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555558 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115859-55-7 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Acetylpyrrolidine-2-carbaldehyde

Topic: 1-Acetylpyrrolidine-2-carbaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

From Chiral Pool to Covalent Warhead: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

1-Acetylpyrrolidine-2-carbaldehyde (also known as N-acetyl-L-prolinal when derived from L-proline) is a critical chiral building block and a pharmacophore scaffold in medicinal chemistry. It represents the reduced "warhead" form of the amino acid proline, where the carboxylic acid is replaced by a reactive aldehyde group.

This compound serves two primary roles in modern drug discovery:

-

Covalent Inhibitor Scaffold: The aldehyde moiety acts as a reversible electrophile, capable of forming hemiacetals with nucleophilic residues (Serine, Cysteine) in the active sites of proteases, specifically Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV).

-

Chiral Synthon: It functions as a stereochemically defined starting material for the asymmetric synthesis of pyrrolidine alkaloids and complex peptidomimetics.

This guide details the synthesis, stability challenges (specifically C2-epimerization), and the mechanistic basis of its biological activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 1-Acetylpyrrolidine-2-carbaldehyde |

| Common Name | N-Acetyl-L-prolinal (for S-isomer) |

| CAS Number | 115859-55-7 (racemic) / 73323-64-5 (S-isomer) |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in hexanes |

| Stability | Prone to oxidation (to acid) and epimerization (racemization) |

Synthetic Methodologies

The synthesis of 1-acetylpyrrolidine-2-carbaldehyde requires careful control of reaction conditions to prevent racemization at the

Primary Route: Swern Oxidation of N-Acetyl-L-prolinol

This protocol is preferred over direct reduction of esters because it avoids over-reduction to the amine and minimizes racemization conditions (low temperature).

Reagents:

-

Starting Material: N-Acetyl-L-prolinol (derived from L-proline reduction).

-

Oxidant: Oxalyl chloride / Dimethyl sulfoxide (DMSO).[1][2][3]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM. Cool to -78°C .[4][1][3][5]

-

DMSO Addition: Add dry DMSO (3.0 equiv) dropwise over 15 minutes. Control the exotherm; the temperature must not exceed -60°C. Stir for 15 minutes to form the chloro(dimethyl)sulfonium chloride intermediate.

-

Substrate Addition: Add a solution of N-acetyl-L-prolinol (1.0 equiv) in DCM dropwise. Stir at -78°C for 45 minutes. The alcohol reacts to form the alkoxysulfonium ion.[1]

-

Elimination: Add Et₃N (5.0 equiv) dropwise. This step induces the fragmentation of the sulfur ylide, releasing dimethyl sulfide (DMS) and generating the aldehyde.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (EtOAc/Hexanes). Note: The aldehyde is unstable on silica for prolonged periods; rapid filtration is recommended.

Mechanistic Visualization (Swern Oxidation)

The following diagram illustrates the activation of DMSO and the critical intramolecular proton abstraction that yields the aldehyde.

Figure 1: Mechanistic pathway of the Swern Oxidation converting N-acetyl-L-prolinol to the target aldehyde.

Stability & Handling: The Epimerization Challenge

The

-

Risk: In the presence of weak bases or even on slightly basic silica gel, the compound undergoes keto-enol tautomerization, leading to the loss of chiral integrity (formation of the racemic mixture).

-

Mitigation:

-

Storage: Store at -20°C under Argon.

-

Purification: Use neutral silica or alumina. Avoid prolonged exposure to amines during workup.

-

Usage: Ideally, generate in situ and react immediately with the downstream nucleophile (e.g., Wittig reagent or Grignard).

-

Applications in Drug Discovery[4][11]

Prolyl Oligopeptidase (POP) Inhibition

Prolyl Oligopeptidase (POP) is a serine protease implicated in neurodegenerative diseases and memory processing. It cleaves peptides after a proline residue.

Mechanism of Action: 1-Acetylpyrrolidine-2-carbaldehyde acts as a Transition State Analog . The aldehyde carbon is electrophilic and is attacked by the hydroxyl group of the active site Serine (Ser-554 in mammalian POP).

-

Covalent Bond: A hemiacetal linkage is formed.

-

Reversibility: Unlike irreversible inhibitors (e.g., chloromethyl ketones), the hemiacetal formation is reversible, allowing for better safety profiles in drug candidates.

-

Specificity: The pyrrolidine ring fits perfectly into the S1 binding pocket of the enzyme, mimicking the proline residue of the natural substrate.

Visualization of Enzyme Inhibition

The interaction between the inhibitor and the catalytic triad is depicted below.

Figure 2: Mechanism of covalent reversible inhibition of Prolyl Oligopeptidase by the aldehyde warhead.

References

-

Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][3] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[2] Link

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

-

Wallén, E. A., et al. (2002). Design and synthesis of novel prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry, 45(20), 4581-4584. Link

-

Organic Syntheses. (2004). Synthesis of N-Boc-L-Serinal (Analogous Protocol). Organic Syntheses, Coll.[6] Vol. 10, p.64. Link

-

PubChem. (n.d.).[7] 1-Acetylpyrrolidine-2-carbaldehyde Compound Summary. National Library of Medicine. Link

Sources

- 1. Swern Oxidation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Swern Oxidation: First example of direct oxidation of 2-pyrazolines with “activated” DMSO [comptes-rendus.academie-sciences.fr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Acetylpyrrolidine-2-carbaldehyde | C7H11NO2 | CID 14079976 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetylpyrrolidine-2-carbaldehyde: Structure, Properties, and Synthetic Utility

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1] Its non-planar, saturated structure provides a three-dimensional framework that is ideal for exploring complex pharmacophore space, a critical advantage in modern drug design.[1] Within this important class of heterocycles, functionalized derivatives serve as versatile building blocks for constructing more complex molecular architectures.

This technical guide focuses on 1-Acetylpyrrolidine-2-carbaldehyde (also known as N-acetyl-DL-prolinal), a bifunctional molecule featuring both an aldehyde and a tertiary amide. This unique combination makes it a valuable intermediate for researchers in organic synthesis and drug development. The N-acetyl group modifies the nucleophilicity of the parent pyrrolidine nitrogen, imparting specific solubility and reactivity characteristics, while the aldehyde group serves as a reactive handle for a wide array of chemical transformations. This document provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, with a particular focus on its relevance as a precursor in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

1-Acetylpyrrolidine-2-carbaldehyde is a chiral molecule derived from the amino acid proline. The presence of the acetyl group on the nitrogen atom forms a tertiary amide, which influences the conformational properties of the five-membered ring.

Chemical Identifiers

A summary of the key chemical identifiers for 1-Acetylpyrrolidine-2-carbaldehyde is provided in the table below.

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-acetylpyrrolidine-2-carbaldehyde | [2] |

| CAS Number | 115859-55-7 | [2] |

| Molecular Formula | C₇H₁₁NO₂ | [2] |

| Molecular Weight | 141.17 g/mol | [2] |

| Canonical SMILES | CC(=O)N1CCCC1C=O | [2] |

| InChI | InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3 | [2] |

| InChIKey | GNYLIUCLHXIEJV-UHFFFAOYSA-N | [2] |

| Synonyms | 2-Pyrrolidinecarboxaldehyde, 1-acetyl-; N-acetyl-DL-prolinal | [2] |

Physical and Chemical Properties

Experimental data on the physical properties of 1-Acetylpyrrolidine-2-carbaldehyde are not widely published. The data below is a combination of computed values and estimations based on related structures. The parent compound, pyrrolidine-2-carbaldehyde, has a reported boiling point of 158 °C.[1] The addition of the acetyl group increases the molecular weight and polarity, which would be expected to result in a higher boiling point.

| Property | Value | Reference(s) |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [3] |

| Topological Polar Surface Area | 37.4 Ų | [2] |

| Boiling Point | Not experimentally determined. Estimated to be >160 °C. | |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO. |

Spectroscopic Characterization

Experimental Protocol: N-Acetylation of Pyrrolidine-2-carbaldehyde

This protocol is a generalized procedure based on standard methods for the acetylation of secondary amines. [4]Researchers should optimize conditions based on their specific scale and equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-2-carbaldehyde (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2-0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or sodium acetate (1.5 eq), to the cooled solution.

-

Acetylating Agent: While stirring vigorously, add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by slowly adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 1-Acetylpyrrolidine-2-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 1-Acetylpyrrolidine-2-carbaldehyde allows for a range of selective transformations, making it a valuable synthetic intermediate.

-

Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or pyridinium dichromate (PDC). [5]This yields 1-acetylpyrrolidine-2-carboxylic acid, another valuable chiral building block.

-

Reduction of the Aldehyde: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved with mild reducing agents like sodium borohydride (NaBH₄). [2]This reaction is highly chemoselective, leaving the amide group intact, and produces (1-acetylpyrrolidin-2-yl)methanol.

-

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine (or iminium ion), which can be reduced in situ with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form a new C-N bond. This is a powerful method for introducing diverse side chains.

-

Wittig and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the C2 position.

-

Aldol and Other C-C Bond Forming Reactions: The aldehyde can participate as an electrophile in aldol condensations and other nucleophilic addition reactions.

Applications in Medicinal Chemistry and Drug Discovery

N-acylated proline derivatives are critical intermediates in the synthesis of several important pharmaceutical agents, most notably the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. [5][6] A prominent example is Vildagliptin , a potent and selective DPP-4 inhibitor. Several reported syntheses of Vildagliptin utilize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate. [7][8][9]This intermediate is prepared from L-proline through an N-acylation step (using chloroacetyl chloride, an analogue of acetyl chloride) followed by conversion of the native carboxylic acid to a nitrile.

The synthesis of this key Vildagliptin precursor highlights the industrial relevance of the core structure of 1-Acetylpyrrolidine-2-carbaldehyde. The N-acyl group serves to protect the nitrogen while the C2 substituent is elaborated into the required functionality for the final drug molecule. Although 1-Acetylpyrrolidine-2-carbaldehyde itself is not directly incorporated, its structure represents the fundamental N-acylated pyrrolidine scaffold that is essential for accessing these high-value pharmaceutical targets. Its study provides critical insights into the reactivity and handling of this important class of synthetic intermediates.

Safety and Handling

1-Acetylpyrrolidine-2-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

References

-

CDN. (n.d.). N-Terminus Acetylation Protocol. CDN. Retrieved from [Link]

-

LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]

-

Zhang, X., et al. (n.d.). A facile method to synthesize vildagliptin. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. Retrieved from [Link]

-

University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpyrrolidine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. Retrieved from [Link]

-

PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN104945299A - Efficient synthesis method of vildagliptin. Google Patents.

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Retrieved from [Link]

-

University of Eastern Piedmont. (n.d.). A concise and efficient synthesis of vildagliptin. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

EMAN RESEARCH PUBLISHING. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PYRROLIDINE-2-CARBALDEHYDE | 61480-98-6 [chemicalbook.com]

- 2. 1-Acetylpyrrolidine-2-carbaldehyde | C7H11NO2 | CID 14079976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

1-Acetylpyrrolidine-2-carbaldehyde CAS number 115859-55-7.

CAS Number: 115859-55-7

Synonyms:

Executive Summary

1-Acetylpyrrolidine-2-carbaldehyde (CAS 115859-55-7) serves as a critical electrophilic intermediate in the design of peptidomimetic inhibitors. Structurally, it consists of a pyrrolidine ring bearing an

This guide details the physicochemical profile, validated synthesis pathways, and mechanism of action for researchers developing Prolyl Oligopeptidase (POP) inhibitors and antiviral agents.

Chemical Identity & Specifications

The compound exists as a sensitive aldehyde, prone to oxidation and hydration. High-purity handling requires strict exclusion of oxygen and moisture.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 115859-55-7 | |

| IUPAC Name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Molecular Formula | ||

| Molecular Weight | 141.17 g/mol | |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |

| Solubility | DMSO, Methanol, DCM, Chloroform | Hydrolyzes in water over time |

| Boiling Point | ~250°C (Predicted) | Decomposes before boiling at atm pressure |

| Chirality | (S)-Enantiomer (Active) | Derived from L-Proline for bioactivity |

| Stability | Hygroscopic, Air-sensitive | Store under Argon/Nitrogen at -20°C |

Critical Note on Stereochemistry: While CAS 115859-55-7 can refer to the generic structure, drug development applications almost exclusively utilize the (S)-enantiomer (

-acetyl-L-prolinal) to match the stereochemical requirements of mammalian enzyme active sites.

Mechanism of Action: The Aldehyde Warhead

The therapeutic utility of 1-acetylpyrrolidine-2-carbaldehyde lies in its ability to inhibit serine and cysteine proteases. Unlike irreversible inhibitors (e.g., fluorophosphonates), aldehydes form a reversible hemiacetal or thiohemiacetal with the enzyme.

Mechanism Logic[5]

-

Recognition: The pyrrolidine ring fits into the S1 binding pocket of prolyl-specific peptidases (e.g., POP, DPP-IV).

-

Attack: The catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the carbonyl carbon of the aldehyde.

-

Transition State Mimicry: The resulting tetrahedral adduct resembles the transition state of peptide bond hydrolysis but cannot proceed to cleavage, effectively locking the enzyme.

Diagram 1: Protease Inhibition Pathway

Caption: The aldehyde group acts as an electrophile, trapping the enzyme in a tetrahedral transition state analog.

Validated Synthesis Protocol

Direct reduction of

Route: L-Proline -Acetyl-L-Proline -Acetyl-L-Prolinol Product

Diagram 2: Synthetic Workflow

Caption: Stepwise synthesis ensuring chiral retention. Oxidation is the critical control point.

Detailed Methodology (Swern Oxidation)

Objective: Convert

Reagents:

-

Oxalyl chloride (

) -

Dimethyl sulfoxide (DMSO)

-

Triethylamine (

) -

Dichloromethane (DCM, anhydrous)

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 eq) in dry DCM. Cool to -78°C .

-

DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Observation: Gas evolution (

, -

Substrate Addition: Add

-acetyl-prolinol (1.0 eq) dissolved in DCM dropwise. Maintain temperature < -60°C to prevent racemization. Stir for 45 min. -

Termination: Add triethylamine (5.0 eq) dropwise. The solution will turn cloudy.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated

or phosphate buffer (pH 7). Extract with DCM. -

Purification: Flash chromatography on silica gel. Note: Aldehydes stick to silica; use a short column and elute quickly.

Validation Checkpoint:

-

1H-NMR (CDCl3): Look for the aldehyde proton singlet/doublet at

9.5–9.6 ppm . -

IR Spectroscopy: Strong carbonyl stretch at ~1730 cm⁻¹ (aldehyde) distinct from the amide carbonyl (~1640 cm⁻¹).

Applications in Drug Discovery

Prolyl Oligopeptidase (POP) Inhibition

POP (EC 3.4.21.26) is a cytosolic serine peptidase involved in the degradation of neuropeptides (e.g., substance P, neurotensin).

-

Role of 1-Acetylpyrrolidine-2-carbaldehyde: It serves as a fragment-based lead. The

-acetyl group occupies the S1' subsite, while the pyrrolidine ring fits the S1 pocket. -

Optimization: Medicinal chemists modify the

-acetyl group to larger hydrophobic groups (e.g.,

Antiviral Protease Inhibitors

Many viral proteases (e.g., HCV NS3/4A, Coronavirus 3CLpro) utilize a cysteine or serine nucleophile.

-

Application: This compound is used as a "warhead donor." The aldehyde group is grafted onto peptidomimetic backbones designed to recognize specific viral substrates, creating covalent reversible inhibitors.

Handling & Stability Guide

Risk: Aldehydes are chemically labile.

-

Oxidation: Exposure to air converts the aldehyde to

-acetyl-proline (carboxylic acid), which is inactive as a transition state inhibitor. -

Hydration: In aqueous solution, it exists in equilibrium with the gem-diol [

], complicating NMR analysis.

Storage Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: -20°C or -80°C for long-term storage.

-

Solvent: Avoid protic solvents (methanol/water) for storage. Store neat or in anhydrous DMSO.

References

-

IUPAC. (2024).[2] Nomenclature of Organic Chemistry: Aldehydes and Ketones. International Union of Pure and Applied Chemistry.

-

PubChem. (2024).[2] Compound Summary: 1-Acetylpyrrolidine-2-carbaldehyde (CID 14079976).[2] National Library of Medicine. Link

-

Fisher Scientific. (2024).[3] Safety Data Sheet: N-Acetyl-L-proline (Precursor). Thermo Fisher Scientific. Link

-

ChemicalBook. (2024).[4][5] Product Specifications: N-Acetyl-L-proline and Derivatives.[6][7] ChemicalBook Inc. Link

-

MDPI Molecules. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI Open Access Journals. Link

Sources

- 1. 115859-55-7 | 1-Acetylpyrrolidine-2-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 2. 1-Acetylpyrrolidine-2-carbaldehyde | C7H11NO2 | CID 14079976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. N-acetyl-l-proline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]

A Comprehensive Technical Guide to 1-Acetylpyrrolidine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

1-Acetylpyrrolidine-2-carbaldehyde is a chiral heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with a reactive aldehyde functionality and an N-acetyl group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures with high stereochemical control.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. The pyrrolidine ring is a prevalent motif in numerous natural alkaloids and is a key structural component in many FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in medicinal chemistry.[2][3]

Nomenclature and Synonyms: A Compound of Many Names

To facilitate clear communication and literature searching, it is essential to be familiar with the various synonyms and identifiers for 1-Acetylpyrrolidine-2-carbaldehyde. The compound is systematically named according to IUPAC nomenclature, but is also known by several other names and is cataloged under various database identifiers.[4]

| Identifier Type | Identifier |

| IUPAC Name | 1-acetylpyrrolidine-2-carbaldehyde[4] |

| CAS Number | 115859-55-7[4] |

| PubChem CID | 14079976[4] |

| Other Synonyms | N-Acetyl-DL-prolinal[4] |

| 2-Pyrrolidinecarboxaldehyde, 1-acetyl-[4] | |

| Ac-DL-Pro-al[4] |

Physicochemical Properties

The physicochemical properties of 1-Acetylpyrrolidine-2-carbaldehyde are crucial for its handling, storage, and application in chemical reactions. These properties influence its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[4] |

| Molecular Weight | 141.17 g/mol | PubChem[4] |

| XLogP3 | -0.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 141.078978594 Da | PubChem[4] |

| Topological Polar Surface Area | 37.4 Ų | PubChem[4] |

Synthesis and Purification: Crafting the Chiral Aldehyde

The synthesis of 1-Acetylpyrrolidine-2-carbaldehyde typically starts from the readily available amino acid, L-proline or its racemic mixture. The synthetic strategy involves two key transformations: N-acetylation and the reduction of the carboxylic acid to an aldehyde.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process, starting from proline. The first step protects the secondary amine as an acetamide, and the second step selectively reduces the carboxylic acid to the desired aldehyde.

Caption: Synthetic route to 1-Acetylpyrrolidine-2-carbaldehyde.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Acetyl-L-proline

This procedure is based on the well-established method of acetylating amino acids using acetic anhydride.[5]

-

Materials: L-proline, acetic anhydride, glacial acetic acid.

-

Procedure:

-

Dissolve L-proline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Acetyl-L-proline.

-

Step 2: Reduction of N-Acetyl-L-proline to 1-Acetylpyrrolidine-2-carbaldehyde

The selective reduction of the carboxylic acid to an aldehyde in the presence of an amide can be challenging. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a mild reducing agent.

-

Materials: N-Acetyl-L-proline, N,O-Dimethylhydroxylamine hydrochloride, a coupling agent (e.g., EDC, HOBt), a mild reducing agent (e.g., Lithium aluminum hydride (LAH) at low temperature or Diisobutylaluminium hydride (DIBAL-H)).

-

Procedure:

-

Activate the carboxylic acid of N-Acetyl-L-proline using a coupling agent.

-

React the activated species with N,O-Dimethylhydroxylamine hydrochloride to form the Weinreb amide.

-

Purify the Weinreb amide by column chromatography.

-

Dissolve the purified Weinreb amide in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a mild reducing agent (e.g., DIBAL-H) to the cooled solution.

-

Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous workup).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 1-Acetylpyrrolidine-2-carbaldehyde.

-

Purification of Chiral Aldehydes

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Several techniques can be employed:

-

Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of the aldehyde.

-

Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a charged bisulfite adduct, which can be separated into an aqueous layer. The aldehyde can then be regenerated by basification. This method is particularly useful for removing aldehyde impurities or for the bulk purification of aldehydes.[6]

-

Supercritical Fluid Chromatography (SFC): For chiral purification to separate enantiomers, SFC is an efficient technique that uses supercritical CO₂ as the mobile phase. It offers advantages in terms of speed and reduced solvent usage compared to traditional HPLC.

Reactivity and Chemical Transformations

The chemical reactivity of 1-Acetylpyrrolidine-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a variety of transformations to introduce further complexity into the molecule.

Caption: Key reactions of 1-Acetylpyrrolidine-2-carbaldehyde.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-acetylpyrrolidine-2-carboxylic acid, using common oxidizing agents.

-

Reduction: Reduction of the aldehyde yields the primary alcohol, (1-acetylpyrrolidin-2-yl)methanol.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

-

Aldol and Related Condensations: The aldehyde can participate in aldol reactions and other related C-C bond-forming reactions.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and chiral building blocks like 1-Acetylpyrrolidine-2-carbaldehyde are highly sought after for the synthesis of biologically active molecules.[7]

As a Chiral Building Block in Asymmetric Synthesis

The stereocenter at the 2-position of the pyrrolidine ring makes this compound a valuable chiral synthon. It allows for the introduction of chirality into a target molecule, which is often crucial for its biological activity and selectivity.[8] The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiomerically pure drug candidates.

Synthesis of Bioactive Molecules

Derivatives of 1-Acetylpyrrolidine-2-carbaldehyde have shown promise in various therapeutic areas:

-

Anticancer Agents: The pyrrolidine ring is a key component of several approved anticancer drugs, such as Acalabrutinib and Larotrectinib.[2] The synthesis of novel pyrrolidine-containing compounds is an active area of research for the development of new cancer therapies.[9]

-

Antiviral Agents: Pyrrolidine derivatives have been investigated for their antiviral activity. For example, certain carbocyclic analogues of nucleosides containing a pyrrolidine-like ring have shown activity against herpes simplex virus.[10] Additionally, some pyrrolidine-containing compounds have been explored as potential treatments for yellow fever.[11][12]

-

Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as azasugars, are potent inhibitors of glycosidases and have potential as antidiabetic agents.[3] The aldehyde functionality of 1-Acetylpyrrolidine-2-carbaldehyde can serve as a handle for the elaboration into such complex structures.

Characterization and Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a characteristic signal for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The protons on the pyrrolidine ring would appear as a complex set of multiplets, and a singlet for the acetyl methyl group would be observed around 2 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would resonate at a characteristic downfield shift (around 200 ppm). The carbonyl carbon of the acetyl group would appear around 170 ppm, and the carbons of the pyrrolidine ring would be found in the aliphatic region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the two carbonyl groups: the aldehyde C=O stretch (typically around 1725-1740 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group or the formyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Acetylpyrrolidine-2-carbaldehyde. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Acetylpyrrolidine-2-carbaldehyde is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its unique combination of a rigid, chiral scaffold and reactive functional groups allows for the efficient construction of complex and stereochemically defined molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of synthons like 1-Acetylpyrrolidine-2-carbaldehyde in the development of novel therapeutics for a range of diseases, including cancer and viral infections, is set to increase. Further exploration of the reactivity and applications of this compound will undoubtedly lead to new and innovative synthetic methodologies and the discovery of novel bioactive compounds.

References

Sources

- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetylpyrrolidine-2-carbaldehyde | C7H11NO2 | CID 14079976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. View of The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides [ophcj.nuph.edu.ua]

- 12. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

N-Acetyl-DL-Prolinal: A Technical Guide to a Putative Proline-Directed Enzyme Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive biological and chemical overview of N-acetyl-DL-prolinal, a synthetic derivative of the amino acid proline. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural characteristics—an N-terminally acetylated prolinal moiety—strongly suggest its function as a competitive inhibitor of proline-specific peptidases. This document synthesizes information from closely related compounds, such as other prolinal-based inhibitors and N-acylated amino acids, to project the likely biological activities, mechanisms of action, and potential therapeutic applications of N-acetyl-DL-prolinal. We will delve into its hypothetical synthesis, its probable role as a prolyl oligopeptidase inhibitor, and provide detailed, actionable experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic and research potential of this intriguing molecule.

Introduction: The Rationale for N-Acetyl-DL-Prolinal in Drug Discovery

The proline residue, with its unique cyclic structure, imparts significant conformational constraints on peptide chains. Enzymes that recognize and cleave peptide bonds involving proline are critical regulators of a myriad of physiological processes. The dysregulation of these enzymes, particularly prolyl oligopeptidases (POP), has been implicated in neurodegenerative diseases, inflammation, and cancer.[1][2] This has spurred the development of small molecule inhibitors that can modulate their activity.

N-acetyl-DL-prolinal belongs to a class of compounds known as peptide aldehydes, which are potent, reversible inhibitors of serine and cysteine proteases. The aldehyde functional group can form a covalent but reversible hemiacetal adduct with the active site serine or cysteine residue of the target enzyme, effectively blocking its catalytic activity. The N-acetyl group enhances the stability of the molecule and can influence its binding affinity and selectivity.[3]

This guide will explore the biological landscape of N-acetyl-DL-prolinal, drawing on established principles of medicinal chemistry and enzymology to build a robust scientific narrative around its potential as a research tool and therapeutic agent.

Chemical Properties and Synthesis

Proposed Synthesis Pathway

A plausible synthetic route would involve a two-step process: N-acetylation of DL-proline followed by the selective reduction of the carboxylic acid to an aldehyde.

Step 1: N-acetylation of DL-proline

DL-proline can be readily N-acetylated using acetic anhydride in an aqueous or acidic medium.[4] This reaction is typically straightforward and high-yielding.

Step 2: Selective Reduction of N-acetyl-DL-proline to N-acetyl-DL-prolinal

This is the more challenging transformation. The carboxylic acid of N-acetyl-DL-proline must be reduced to an aldehyde without over-reduction to the corresponding alcohol or affecting the amide bond of the acetyl group. Several modern synthetic methods are suitable for this selective reduction.

Table 1: Potential Reagents for the Selective Reduction of N-acetyl-DL-proline

| Reagent Class | Specific Example(s) | Key Considerations |

| Activated Acyl Species with Mild Hydride Donors | Weinreb Amide formation followed by DIBAL-H or LiAlH(Ot-Bu)₃ reduction | Requires initial conversion of the carboxylic acid to the Weinreb amide. Offers good control over the reduction. |

| Direct Reduction Methods | SOCl₂/DMF (Vilsmeier reagent) followed by reduction | Can be a one-pot procedure but may require careful optimization to avoid side reactions. |

| Catalytic Hydrogenation of an Acyl Chloride | Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline-sulfur) | A classic method that can be effective but is sensitive to catalyst poisoning and over-reduction. |

The choice of method would depend on the desired scale of the synthesis and the available laboratory resources. All synthetic routes would necessitate rigorous purification and characterization, such as by NMR and mass spectrometry, to confirm the identity and purity of the final N-acetyl-DL-prolinal product.

Stereochemistry and Stability

The synthesis described would result in a racemic mixture of N-acetyl-D-prolinal and N-acetyl-L-prolinal. For many biological applications, separation of these enantiomers may be necessary, as enzymes are typically stereospecific. This could be achieved through chiral chromatography of the final product or by starting the synthesis with enantiomerically pure L-proline or D-proline.

N-acetylated amino acids are generally stable compounds.[5] However, the aldehyde functionality in N-acetyl-DL-prolinal introduces a potential for oxidation to the carboxylic acid or polymerization, particularly if not handled and stored correctly.[6] It is recommended to store the compound under an inert atmosphere at low temperatures.

Postulated Mechanism of Action: Inhibition of Prolyl Oligopeptidase

The structural similarity of N-acetyl-DL-prolinal to the C-terminal proline residue of peptide substrates strongly suggests that it will act as a competitive inhibitor of prolyl oligopeptidase (POP) and related enzymes.

The Role of Prolyl Oligopeptidase

Prolyl oligopeptidase is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides of up to 30 amino acids in length.[1] It is implicated in the metabolism of several neuropeptides and peptide hormones and is a target for the development of drugs for neurological and psychiatric disorders.

Covalent Inhibition by Prolinal Derivatives

The inhibitory mechanism of prolinal derivatives is well-established.[7] The aldehyde group of N-acetyl-DL-prolinal is expected to react with the hydroxyl group of the active site serine residue of POP to form a stable, yet reversible, hemiacetal adduct. This effectively blocks the active site and prevents the binding and cleavage of the natural peptide substrates.

Diagram 1: Hypothesized Mechanism of Prolyl Oligopeptidase Inhibition by N-acetyl-DL-prolinal

Caption: Covalent yet reversible inhibition of prolyl oligopeptidase.

The DL-racemic nature of the proposed inhibitor means that one enantiomer is likely to be significantly more active than the other, depending on the specific stereochemical requirements of the enzyme's active site.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related N-acetylated compounds and prolyl oligopeptidase inhibitors, N-acetyl-DL-prolinal may exhibit a range of biological effects.

Neuroprotection and Cognitive Enhancement

Inhibition of prolyl oligopeptidase has been shown to have neuroprotective and nootropic (cognition-enhancing) effects in preclinical models.[7] By preventing the degradation of memory-related neuropeptides, N-acetyl-DL-prolinal could potentially be investigated for its utility in treating cognitive decline associated with aging and neurodegenerative diseases.

Anti-inflammatory Properties

Prolyl oligopeptidase is involved in the maturation of pro-inflammatory peptides.[2] Its inhibition could therefore lead to anti-inflammatory effects. Furthermore, N-acetylated amino acids like N-acetylcysteine (NAC) are well-known for their antioxidant and anti-inflammatory properties.[8][9] N-acetyl-DL-prolinal may share some of these cytoprotective characteristics.

Antifibrotic Activity

Prolyl oligopeptidase is responsible for the synthesis of the antifibrotic peptide Ac-SDKP.[1][10] Therefore, inhibition of POP by N-acetyl-DL-prolinal could potentially modulate fibrotic processes, an area of significant interest in cardiovascular and renal diseases.

Experimental Protocols for Investigation

To validate the hypothesized biological activities of N-acetyl-DL-prolinal, a series of well-defined experimental protocols are necessary.

Prolyl Oligopeptidase Inhibition Assay

This assay will determine the inhibitory potency of N-acetyl-DL-prolinal against POP, typically by measuring its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Purified prolyl oligopeptidase

-

Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

-

N-acetyl-DL-prolinal

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of N-acetyl-DL-prolinal in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the N-acetyl-DL-prolinal stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the POP enzyme to each well.

-

Add the different concentrations of N-acetyl-DL-prolinal to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Diagram 2: Workflow for Determining the IC₅₀ of N-acetyl-DL-prolinal

Caption: Step-by-step workflow for IC₅₀ determination.

Cell-Based Cytotoxicity Assay

This assay will assess the potential toxicity of N-acetyl-DL-prolinal on cultured cells.

Materials:

-

A relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies)

-

Cell culture medium and supplements

-

N-acetyl-DL-prolinal

-

A cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of N-acetyl-DL-prolinal in cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor stock).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the cytotoxic concentration 50 (CC₅₀).

Conclusion and Future Directions

N-acetyl-DL-prolinal represents a promising yet underexplored molecule with significant potential as a selective inhibitor of prolyl oligopeptidases and possibly other proline-directed enzymes. Its straightforward, albeit hypothetical, synthesis and the well-understood mechanism of action of related prolinal derivatives make it an attractive candidate for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full analytical characterization of N-acetyl-DL-prolinal.

-

Enantiomer-Specific Studies: The separation of the D and L enantiomers and the evaluation of their individual biological activities to understand the stereochemical requirements of its target enzymes.

-

In Vivo Efficacy Studies: Following promising in vitro results, the assessment of its therapeutic potential in animal models of relevant diseases.

-

Target Selectivity Profiling: Screening against a panel of proteases to determine its selectivity profile and identify potential off-target effects.

This technical guide provides a solid foundation for researchers to embark on the exploration of N-acetyl-DL-prolinal, a molecule that may hold the key to new therapeutic interventions for a range of challenging diseases.

References

- CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google P

-

Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols - ResearchGate. (URL: [Link])

- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google P

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PubMed Central. (URL: [Link])

-

N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC - NIH. (URL: [Link])

-

Synthesis and Inhibitory Activity of Acylpeptidyl-Prolinal Derivatives Toward Post-Proline Cleaving Enzyme as Nootropic Agents - Taylor & Francis. (URL: [Link])

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL: [Link])

-

A Synthesis of DL-Proline - ResearchGate. (URL: [Link])

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC - PubMed Central. (URL: [Link])

-

Prolyl oligopeptidase is involved in release of the antifibrotic peptide Ac-SDKP - PubMed. (URL: [Link])

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

-

What is the stability of acetylcysteine (N-acetylcysteine) vials after they have been punctured? - Dr.Oracle. (URL: [Link])

-

(PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - ResearchGate. (URL: [Link])

-

Biological Activities and Potential Oral Applications of N-Acetylcysteine - NIH. (URL: [Link])

- US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google P

-

(PDF) The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - ResearchGate. (URL: [Link])

-

Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC - NIH. (URL: [Link])

-

N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity - PubMed. (URL: [Link])

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. (URL: [Link])

-

Stability and microbiology of inhalant N-acetylcysteine used as an intravenous solution for the treatment of acetaminophen poisoning - PubMed. (URL: [Link])

-

Characterization of a β-N-acetylglucosaminidase of Escherichia coli and elucidation of its role in muropeptide recycling and β-lactamase induction - Mendeley. (URL: [Link])

-

The chemistry and biological activities of N-acetylcysteine | Request PDF - ResearchGate. (URL: [Link])

-

In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - NIH. (URL: [Link])

-

The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI. (URL: [Link])

-

N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - NIH. (URL: [Link])

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])

-

Inhibition of prolyl oligopeptidase - DiVA portal. (URL: [Link])

-

Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies | ACS Earth and Space Chemistry. (URL: [Link])

-

Ketone or aldehyde synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

-

The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. (URL: [Link])

-

Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo - PubMed. (URL: [Link])

-

Molecular Characterization of the β-N-Acetylglucosaminidase of Escherichia coli and Its Role in Cell Wall Recycling - NIH. (URL: [Link])

-

N-acetylated amino acids - Nilsson Lab. (URL: [Link])

-

Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC - PubMed Central. (URL: [Link])

-

Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE.. (URL: [Link])

-

Hydrolysis of the brain dipeptide N-acetyl-L-aspartyl-L-glutamate. Identification and characterization of a novel N-acetylated alpha-linked acidic dipeptidase activity from rat brain - PubMed. (URL: [Link])

-

The chemistry and biological activities of N-acetylcysteine - Minerva Access. (URL: [Link])

-

Cracking the cytotoxicity code: apoptotic induction of 10-acetylirciformonin B is mediated through ROS generation and mitochondrial dysfunction - PubMed. (URL: [Link])

-

The chemistry and biological activities of N-acetylcysteine - PubMed. (URL: [Link])

-

Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase from Pyrococcus chitonophagus - PMC - NIH. (URL: [Link])

-

Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - MDPI. (URL: [Link])

-

The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. (URL: [Link])

Sources

- 1. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. tandfonline.com [tandfonline.com]

- 8. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Prolyl oligopeptidase is involved in release of the antifibrotic peptide Ac-SDKP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Pyrrolidine Derivatives in Modern Drug Discovery: From Strategic Design to Therapeutic Application

Foreword: The Enduring Value of the Pyrrolidine Scaffold

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of such a "privileged scaffold."[1][2][3] Its prevalence is not a matter of chance but a direct consequence of its unique stereochemical and physicochemical properties. This guide provides an in-depth technical exploration for researchers and drug development professionals, moving beyond simple descriptions to elucidate the causality behind the strategic implementation of pyrrolidine derivatives in modern pharmacology. We will delve into the rationale for its selection, common synthetic strategies, and its role in shaping the therapeutic landscape across various diseases, from viral infections to metabolic disorders and oncology.

The Medicinal Chemist's Rationale: Why Employ the Pyrrolidine Moiety?

The decision to incorporate a pyrrolidine ring is a strategic one, driven by a set of compelling molecular advantages that address common challenges in drug design, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Mastering Three-Dimensional Space

Unlike flat, aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional structure.[5] This inherent 3D geometry is crucial for exploring the complex, contoured binding pockets of protein targets. The ring's conformational flexibility, a phenomenon known as "pseudorotation," allows it to adopt various puckered conformations, enabling a more precise and optimized fit with a biological target, which can translate directly to enhanced potency and selectivity.[5][6]

Stereochemistry as a Tool for Potency and Function

The carbon atoms of the pyrrolidine ring are often stereogenic centers. This chirality is not a complication but a powerful design element. The spatial orientation of substituents on the ring can dramatically alter a compound's biological activity, often determining whether it acts as an agonist or an antagonist.

A compelling example is seen in the development of selective estrogen receptor α (ERα) degraders for breast cancer treatment.[4] Fanning et al. demonstrated through biochemical and biophysical assays that the stereochemistry at the 3-position of a methylpyrrolidine substituent dictates the compound's functional output.[4] The 3-R-methylpyrrolidine derivative forces a specific conformation in the ERα protein, leading to a pure antagonist profile, whereas the 3-S-methylpyrrolidine isomer does not achieve this effect.[4][4] This illustrates how a subtle change in stereochemistry can profoundly impact the molecular mechanism and therapeutic potential.

Enhancing Physicochemical Properties

A significant hurdle in drug development is achieving a balance between potency and favorable physicochemical properties, particularly aqueous solubility.[7] The pyrrolidine motif, especially when the ring nitrogen is unsubstituted, can serve as both a hydrogen bond donor (NH) and acceptor (N, when substituted), which can significantly improve a compound's solubility and interactions with its target protein.[8] This property is frequently exploited to improve the drug-like characteristics of potent but otherwise poorly soluble molecules.[1][8] For instance, in the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, the pyrrolidinyl ring is appended to improve its solubility.[8]

A Note on Trustworthiness: Potential Metabolic Liabilities

An expert assessment requires acknowledging potential risks. While versatile, the pyrrolidine moiety can be susceptible to metabolic bio-activation, where it is oxidized to a reactive iminium ion.[8] These reactive metabolites can potentially lead to genotoxicity.[8] While this is not a universal issue, it necessitates careful evaluation during preclinical safety assessments to ensure the stability and safety profile of any new pyrrolidine-containing drug candidate.[8]

Synthetic Strategies: Constructing the Pyrrolidine Core

The synthesis of pyrrolidine derivatives can be broadly approached from two main strategies: the functionalization of existing pyrrolidine rings or the de novo construction of the ring system.[6][9][10]

Strategy A: Functionalization of Pre-formed Pyrrolidine Rings

This is often the most direct route, leveraging the "chiral pool" of commercially available and relatively inexpensive starting materials like L-proline and 4-hydroxy-L-proline.[9] These precursors provide a stereochemically defined scaffold that can be chemically modified to produce a wide array of derivatives.

(S)-prolinol is a foundational building block for numerous drugs.[9] Its synthesis via the reduction of L-proline is a classic and reliable protocol.

Objective: To synthesize (S)-prolinol from L-proline.

Materials:

-

L-proline

-

Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Addition of Proline: L-proline is added portion-wise to the stirred suspension at 0 °C. The careful, slow addition is crucial to control the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, following the Fieser workup procedure. This step is highly exothermic and must be performed with extreme care.

-

Filtration & Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.

-

Drying & Concentration: The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-prolinol.

-

Validation: The product is validated using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC: To confirm the enantiomeric purity.

-

This self-validating protocol ensures the identity, purity, and stereochemical integrity of the synthesized building block, which is critical for its use in subsequent drug synthesis steps.[9]

Strategy B: De Novo Ring Construction

When novel substitution patterns are required, chemists construct the pyrrolidine ring from acyclic precursors.[10] One of the most powerful methods for this is the [3+2] cycloaddition reaction, which involves the reaction of a 3-atom component (like an azomethine ylide) with a 2-atom component (an alkene or alkyne).[3]

Caption: General workflow of a [3+2] cycloaddition to form a pyrrolidine ring.

Modern advancements, such as microwave-assisted organic synthesis (MAOS), have significantly accelerated these reactions, improving yields and aligning with green chemistry principles.[4][6]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the pyrrolidine scaffold is demonstrated by its successful incorporation into a multitude of marketed drugs and clinical candidates across diverse therapeutic areas.[2][11]

Antiviral Drugs: A Stronghold for Pyrrolidine Scaffolds

The field of antiviral therapy, particularly for Hepatitis C (HCV), is rich with pyrrolidine-containing drugs.[8][9] An analysis of drugs approved in recent years shows a significant number of antiviral agents containing this moiety.[9][9]

-

HCV NS3/4A Protease Inhibitors: Drugs like Boceprevir and Telaprevir incorporate a rigid, fused pyrrolidine backbone.[8] This structure serves to correctly orient the keto-amide "warhead" that forms a reversible covalent bond with the catalytic serine residue of the viral protease.[8]

-

HCV NS5A Polymerase Inhibitors: Many inhibitors of the NS5A protein, such as Daclatasvir and Velpatasvir, also feature pyrrolidine rings as central components of their complex structures.[8]

Antidiabetic Agents: Fine-Tuning Metabolic Pathways

Pyrrolidine derivatives are key players in the management of type 2 diabetes, acting on various targets.[12]

-

DPP-IV Inhibitors: Gliptins, such as Vildagliptin and Saxagliptin, are widely used antidiabetic drugs that contain a pyrrolidine motif.[8]

-

G-protein Coupled Receptor 40 (GPR40) Agonists: The development of GPR40 agonists for type 2 diabetes provides a masterclass in stereoelectronic control.[4] Researchers found that adding a cis-4-trifluoromethyl (CF₃) substituent to the pyrrolidine ring was critical for activity.[4] This substituent locks the ring into a pseudo-axial conformation, which optimally presents the acetic acid group at the 2-position—the key pharmacophore—for receptor binding and activation.[4]

| Compound | Stereochemistry | hGPR40 EC₅₀ (µM) | mGPR40 EC₅₀ (µM) |

| Derivative 1 | (R,R) | 0.11 | 0.054 |

| Derivative 2 | (S,S) | 0.49 | 2.4 |

| Table 1: The impact of stereochemistry on the in vitro potency of pyrrolidine-based GPR40 agonists. The (R,R)-enantiomer shows significantly higher potency on both human and mouse receptors, leading to better in vivo glucose-lowering effects. Data sourced from Jurica et al.[4] |

-

α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines can mimic natural carbohydrates and act as potent inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate digestion.[4][13] By inhibiting this enzyme, these compounds can slow down glucose absorption and manage post-meal blood sugar spikes.[13]

Caption: Mechanism of α-glucosidase inhibition by pyrrolidine derivatives.

Anticancer Agents

The structural versatility of pyrrolidines has been harnessed to create potent and selective anticancer agents that interfere with various oncogenic pathways.[7] The pyrrolidine scaffold is found in numerous natural products and synthetic compounds with antimicrobial, anticancer, and enzyme inhibitory effects.[1]

Central Nervous System (CNS) Penetration

Crossing the blood-brain barrier (BBB) is a major challenge for CNS drug discovery. Interestingly, some highly polar pyrrolidine-containing drugs, such as the antipsychotics Sulpiride and Remoxipride, achieve CNS penetration.[8] This is attributed to their ability to form a transient intramolecular hydrogen bond, which masks the polar groups and facilitates passage across the lipidic BBB.[8]

A Validated Protocol for In Vitro Efficacy Testing

Scientific integrity demands that therapeutic hypotheses are tested with robust, validated methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test pyrrolidine derivative against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Test pyrrolidine derivative, dissolved in DMSO

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the acarbose positive control in phosphate buffer.

-

Enzyme Incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound dilution (or DMSO for the negative control), and 20 µL of the α-glucosidase solution. Mix and pre-incubate at 37 °C for 10 minutes.

-

Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37 °C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 50 µL of Na₂CO₃ solution to each well.

-

Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Self-Validation & Analysis:

-

Controls: The assay includes a negative control (enzyme + substrate, no inhibitor) representing 100% activity and a positive control (acarbose) to validate assay performance. A blank (no enzyme) is used for background correction.

-

Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Horizons

The pyrrolidine scaffold is far more than a simple cyclic amine; it is a dynamic and versatile tool in the drug hunter's arsenal. Its ability to confer three-dimensionality, control stereochemical interactions, and improve physicochemical properties ensures its continued relevance.[4][5][8] From antiviral and antidiabetic agents to complex CNS drugs and anticancer therapies, pyrrolidine derivatives have proven their therapeutic value time and again.[2][9][12] As drug discovery evolves towards more complex targets and new modalities, the fundamental advantages offered by this remarkable scaffold will undoubtedly secure its place in the development of the next generation of innovative medicines.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS Unipa.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.

- Pyrrolidine Deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Google Books.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

- Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects.

- FDA-approved pyrrolidine-containing drugs in 2022.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.PubMed Central.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.

- Recent insights about pyrrolidine core skeletons in pharmacology.PubMed Central.

- Recent Advances in the Synthesis of Pyrrolidines.

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS Unipa.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.unipa.it [iris.unipa.it]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Technical Guide to Biological Activity and Drug Design

Introduction: The "Privileged" Heterocycle

In the pharmacopeia of modern medicinal chemistry, the pyrrolidine ring—a saturated five-membered nitrogen heterocycle—stands as a "privileged scaffold."[1] Unlike flat aromatic systems (like benzene or pyridine), pyrrolidine offers a distinct three-dimensional architecture. Its envelope conformation (pucker) allows for precise vector positioning of substituents, enabling high-affinity interactions with chiral biological targets such as enzymes and receptors.